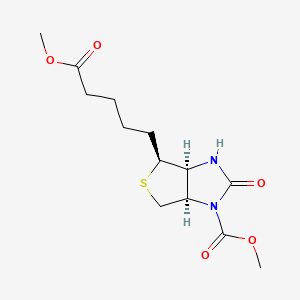

N1'-Methoxycarbonylbiotin methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4795-59-9 |

|---|---|

Molecular Formula |

C13H20N2O5S |

Molecular Weight |

316.38 g/mol |

IUPAC Name |

methyl (3aR,6S,6aS)-6-(5-methoxy-5-oxopentyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-3-carboxylate |

InChI |

InChI=1S/C13H20N2O5S/c1-19-10(16)6-4-3-5-9-11-8(7-21-9)15(12(17)14-11)13(18)20-2/h8-9,11H,3-7H2,1-2H3,(H,14,17)/t8-,9-,11-/m0/s1 |

InChI Key |

BNKOHWLXGAGMAQ-QXEWZRGKSA-N |

SMILES |

COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |

Isomeric SMILES |

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)N(C(=O)N2)C(=O)OC |

Canonical SMILES |

COC(=O)CCCCC1C2C(CS1)N(C(=O)N2)C(=O)OC |

Other CAS No. |

4795-59-9 |

Synonyms |

N1'-methoxycarbonylbiotin methyl ester |

Origin of Product |

United States |

Contextualizing Biotin Dependent Carboxylation Reactions

In the first half-reaction, the biotin (B1667282) carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the N1' nitrogen of the biotin ring, utilizing bicarbonate as the carboxyl group donor. This process forms the key intermediate, N1'-carboxybiotin. In the second half-reaction, the carboxyltransferase (CT) domain facilitates the transfer of the activated carboxyl group from N1'-carboxybiotin to a specific substrate, such as acetyl-CoA or pyruvate.

A defining feature of this enzymatic process is the inherent instability of the N1'-carboxybiotin intermediate. This reactivity is essential for the efficient transfer of the carboxyl group to the substrate but poses a significant challenge for researchers attempting to study the structure and mechanism of the carboxylated cofactor. The transient nature of N1'-carboxybiotin makes its isolation and characterization for techniques like X-ray crystallography exceptionally difficult.

Rationale for N1 Methoxycarbonylbiotin Methyl Ester As a Mechanistic Analogue

To overcome the challenges posed by the instability of N1'-carboxybiotin, scientists developed N1'-methoxycarbonylbiotin methyl ester. This compound serves as a stable, non-reactive mimic of the natural intermediate, allowing for detailed structural analysis that would otherwise be impossible. The rationale for its use is multifaceted:

Structural Mimicry: The core bicyclic ring structure of this compound is identical to that of biotin (B1667282). The methoxycarbonyl group at the N1' position effectively simulates the carboxyl group of the natural intermediate.

Chemical Stability: The esterification of the carboxyl group at the N1' position and the valeric acid side chain renders the molecule chemically stable and suitable for crystallization and X-ray diffraction studies.

Mechanistic Insights: By comparing the crystal structure of this stable analogue with that of biotin itself, researchers can infer the structural changes that occur upon carboxylation and how these changes facilitate the enzymatic reaction.

The key insight gained from studying this compound is the alteration of the electronic character of the ureido carbonyl group upon N1' substitution. Crystallographic studies have revealed that in biotin, the ureido carbonyl has more single-bond (enolate) character, whereas in this compound, it possesses more double-bond (keto) character. nih.govnih.gov This change is believed to act as a "mechanistic switch," depolarizing the ureido carbonyl oxygen and facilitating the interaction with and carboxylation of nonpolar substrates. nih.govnih.gov

| Compound | Ureido Carbonyl (C2'=O) Bond Character | Key Implication |

|---|---|---|

| Biotin | Predominantly single-bond (enolate) character | Polarized carbonyl oxygen, facilitating interaction with polar molecules and activation for carboxylation. |

| This compound | Predominantly double-bond (keto) character | Depolarized carbonyl oxygen, promoting interaction with nonpolar substrates for carboxyl transfer. nih.govnih.gov |

Advanced Structural Characterization and Conformational Analysis

The precise three-dimensional arrangement and electronic nature of N1'-methoxycarbonylbiotin methyl ester have been elucidated through a combination of high-resolution X-ray crystallography and computational analysis, providing a foundational understanding of its function as a model for carboxybiotin.

Crystallographic studies have been instrumental in defining the molecular architecture of this compound. The crystal structure was determined to provide a stable model for N1'-carboxybiotin, the activated form of biotin (B1667282) involved in crucial carboxylation reactions. nih.gov

X-ray diffraction analysis reveals a specific and detailed molecular conformation. nih.gov The stereochemistry of the molecule is consistent with that of naturally occurring biotin, featuring a cis-fusion of the two rings of the bicyclic system. The valeric acid side chain, esterified to a methyl group in this derivative, adopts a specific orientation relative to the bicyclic core. A key finding from the crystallographic data is the character of the ureido carbonyl bond. In this compound, this C-O bond exhibits more double bond (keto) character compared to the more polarized, single-bond (enolate) character seen in free biotin. nih.govacs.orgnih.gov This difference in bond character is fundamental to understanding its role as a model for the carboxylated state of the coenzyme.

The structure of this compound provides a vital comparison point to understand the structural changes biotin undergoes upon carboxylation. nih.gov As a stable model for N1'-carboxybiotin, its structure illuminates the electronic and conformational state of the coenzyme after it has been carboxylated. nih.govacs.orgnih.gov

The most significant difference lies in the electronic configuration of the ureido moiety. nih.govacs.org The carboxylation (modeled by the methoxycarbonyl group) depolarizes the ureido carbonyl bond, giving it keto character (C=O). nih.govacs.org This is in stark contrast to free biotin, where the corresponding bond is more polarized (C-O⁻). nih.govacs.org This structural change is believed to be a mechanistic switch; the depolarized state allows the carboxylated coenzyme to interact with nonpolar groups and function as a carboxyl donor. nih.govacs.org Upon decarboxylation, the bond repolarizes, which increases the nucleophilicity of the N1' atom, priming it for the next round of carboxylation. nih.govacs.org

Table 1: Comparative Bond Character in Biotin Derivatives

| Compound | Ureido Carbonyl Bond Character | Implication | Source |

| Biotin | More single bond (enolate) character (C-O⁻) | Increased nucleophilicity at N1', facilitating carboxylation. | nih.govacs.org |

| This compound | More double bond (keto) character (C=O) | Depolarized bond, allowing interaction with nonpolar groups for carboxylation of substrates. | nih.govacs.orgnih.gov |

While X-ray crystallography provides a static picture of the molecule, spectroscopic and computational methods offer insights into its dynamic behavior and electronic properties.

Specific NMR studies focusing solely on the ureido moiety dynamics of this compound are not extensively detailed in the primary literature. However, the crystallographic findings imply significant differences in the electronic environment of the ureido protons compared to free biotin. The change in the polarization of the ureido carbonyl upon N1' carboxylation, as demonstrated by the this compound model, would be expected to produce distinct chemical shifts in NMR spectroscopy. nih.gov This structural alteration is central to the proposed "mechanistic switch" for biotin-dependent enzymes, modulating the nucleophilicity of the N1' atom for carboxylation and decarboxylation cycles. nih.govacs.org

Computational models, informed by the crystallographic data, support the hypothesis that the electronic configuration of the ureido region is highly sensitive to carboxylation at the N1' position. nih.govacs.org The structure of this compound serves as a key input for these models. nih.govnih.gov Theoretical analysis corroborates that the addition of the electron-withdrawing carboxyl group (modeled by the methoxycarbonyl group) leads to a depolarization of the ureido carbonyl bond. nih.govacs.org This shift from an enolate-like character in biotin to a keto-like character in the carboxylated form is a critical factor in its biochemical function. nih.govacs.org This change in electronic properties allows the coenzyme to transition between its roles as a nucleophile (accepting CO₂) and an electrophilic carboxyl donor. nih.gov

Mechanistic Probes in Biotin Dependent Enzyme Catalysis

Elucidation of Carboxyl Transfer Mechanisms in Biotin (B1667282) Carboxylase

Biotin-dependent enzymes catalyze carboxyl group transfers in a two-step process. nih.gov First, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the N1' nitrogen of the biotin ring. Second, the carboxyltransferase (CT) domain transfers this activated carboxyl group to an acceptor substrate. nih.gov N1'-Methoxycarbonylbiotin methyl ester serves as a stable mimic of N1'-carboxybiotin, the product of the first half-reaction, enabling detailed structural and mechanistic analysis. nih.govrcsb.org

Binding Site Interactions and Ligand Stabilization in Enzyme Active Sites

The binding of this compound to the active site of biotin carboxylase provides a snapshot of the product-bound state of the enzyme. Although a crystal structure of the complex is not available, the structure of E. coli biotin carboxylase with biotin has identified the key residues lining the active site pocket. rcsb.org These residues are responsible for anchoring the cofactor and facilitating catalysis.

Structural analyses of biotin carboxylase reveal that the active site is formed by a group of highly conserved amino acid residues. rcsb.org The binding pocket that accommodates the ureido ring of biotin and its derivatives is understood through these studies. It is inferred that the methoxycarbonyl group of the analogue occupies the same pocket that binds bicarbonate and the phosphate (B84403) group of the carboxyphosphate (B1215591) intermediate. rcsb.org This pocket utilizes a specific set of amino acids for binding and stabilization. For instance, the active site of E. coli biotin carboxylase contains residues such as Arg292, which is proposed to stabilize negatively charged intermediates through ion pairing. wikipedia.org The stabilization of this compound within this pocket is therefore achieved through a network of interactions with residues engineered to bind the carboxylated moiety of the cofactor.

| Enzyme Component | Key Active Site Features | Inferred Role in Ligand Stabilization |

| Biotin Carboxylase (BC) | Pocket for bicarbonate/phosphate binding | Accommodates the methoxycarbonyl group of the analogue. |

| Conserved Arginine residues (e.g., Arg292 in E. coli) | Stabilizes the negatively charged oxygen atoms of the carboxyl group via electrostatic interactions. wikipedia.org | |

| Hydrogen bond donors/acceptors | Form hydrogen bonds with the ureido ring and the ester group, orienting the ligand for study. wikipedia.org |

Role as an Analogue for Carboxyphosphate Intermediate Binding

The catalytic mechanism of biotin carboxylase proceeds through a highly reactive carboxyphosphate intermediate, formed from ATP and bicarbonate. rcsb.org This intermediate is then attacked by the N1' nitrogen of biotin. Due to the instability of N1'-carboxybiotin, the methylated analogue, this compound, is used for crystallographic studies to understand the post-carboxylation state. rcsb.org

While not a direct analogue of carboxyphosphate, the structure of the enzyme with the bound this compound provides crucial insights into the catalytic environment. The finding that the methoxycarbonyl group binds in the same pocket as phosphate (the product of carboxyphosphate breakdown) suggests a catalytic strategy. rcsb.org The enzyme utilizes the same set of amino acids to bind the substrate (bicarbonate), the intermediate (carboxyphosphate), and the product (carboxybiotin). This suggests the binding pocket is specifically designed to stabilize the tetrahedral dianionic transition state that results from the direct transfer of the carboxyl group from carboxyphosphate to biotin. rcsb.org The analogue, by mimicking the geometry and placement of the product, helps to map out the very space where this complex chemistry occurs.

Investigation of Stereochemical Aspects in Carboxyl Transfer Reactions

The transfer of the carboxyl group from carboxybiotin to the final acceptor substrate is a stereospecific process. While this compound has not been used directly in enzymatic stereochemical assays, its crystal structure has offered a compelling hypothesis for the basis of this stereospecificity. nih.gov

Crystallographic analysis of the analogue revealed a specific intermolecular interaction between the ureido carbonyl oxygen (O2') and a neighboring methyl group in the crystal lattice. nih.gov A computer-generated model of this van der Waals interaction showed that the methyl group is locked with respect to rotation. This observation suggests a model for how the enzyme might achieve stereospecificity in the carboxyl-transferring half-reaction. By precisely orienting and locking the substrate relative to the carboxylated biotin, the enzyme can ensure that the carboxyl group is delivered to the correct face of the acceptor molecule. The structure of the stable analogue thus provides a static model for a dynamic event, suggesting that restricted rotation at the active site is a key determinant of stereochemical outcomes. nih.gov

Understanding Electronic Configuration Changes of the Ureido Ring System

The ureido ring of biotin is not merely a passive scaffold but an active participant in catalysis. The carboxylation and decarboxylation cycle is coupled to significant changes in the electronic structure of this ring system. This compound has been instrumental in deciphering these electronic shifts. nih.govresearchgate.net

Modulation of N1' Nucleophilicity and Electrophilicity in Catalysis

The carboxylation of biotin requires the N1' nitrogen to act as a nucleophile, attacking the carboxyl group of the carboxyphosphate intermediate. nih.gov Conversely, in the second half-reaction, the carboxybiotin must act as an electrophilic carboxyl group donor. Structural comparison between biotin and this compound reveals the electronic basis for this dual reactivity.

In its free, uncarboxylated form, the ureido carbonyl bond of biotin has significant single-bond (enolate) character, rendering the N1' atom nucleophilic upon deprotonation. nih.govresearchgate.net However, the crystal structure of this compound shows that upon carboxylation (or methylation, in this model), the ureido carbonyl bond gains more double-bond (keto) character. nih.govnih.gov This electronic shift depolarizes the ureido carbonyl and reduces the nucleophilicity of the N1' nitrogen, effectively preparing the attached carboxyl group for transfer. nih.gov

| Compound State | Ureido Carbonyl Character | N1' Atom Property | Catalytic Role |

| Biotin (uncarboxylated) | More single-bond (enolate) character nih.gov | Nucleophilic (upon deprotonation) nih.gov | Acceptor of carboxyl group |

| N1'-Carboxybiotin (modelled by the analogue) | More double-bond (keto) character nih.gov | Less nucleophilic | Donor of carboxyl group |

The "Mechanistic Switch" Hypothesis in Biotin Carboxylation/Decarboxylation Cycles

The observed electronic changes upon carboxylation form the basis of the "mechanistic switch" hypothesis. nih.govresearchgate.net This hypothesis posits that the carboxylation state of the N1' nitrogen directly controls the electronic properties of the entire ureido ring system, switching it between states optimized for carboxylation and carboxyl transfer.

"Off" State (Carboxylated): When the N1' position is carboxylated, as modelled by this compound, the ureido carbonyl is depolarized (more keto-like). nih.gov This allows the carboxylated coenzyme to interact with nonpolar groups in the carboxyltransferase active site and function as a carboxyl donor. nih.gov

"On" State (Decarboxylated): Upon transferring its carboxyl group, the cofactor returns to its uncarboxylated state. The ureido carbonyl bond becomes more polarized (more enolate-like). nih.gov This polarization facilitates the deprotonation of the N1' nitrogen, increasing its nucleophilicity and preparing it to be carboxylated again in the biotin carboxylase active site. nih.govresearchgate.net

Therefore, the carboxylation/decarboxylation cycle acts as an elegant electronic switch, toggling the nucleophilicity of the N1' nitrogen and the polarity of the ureido carbonyl, a phenomenon clearly illuminated by studying the stable this compound analogue. nih.govnih.gov

Investigation of Cofactor Translocation Scenarios in Multisubunit Biotin Enzymes

Multisubunit biotin-dependent enzymes catalyze a two-step reaction. In the first step, the biotin carboxylase (BC) component catalyzes the ATP-dependent carboxylation of the N1' atom of the biotin ring, which is attached to a biotin carboxyl carrier protein (BCCP). In the second step, the carboxyl group is transferred from carboxybiotin to an acceptor substrate by the carboxyltransferase (CT) component. The physical separation of the BC and CT active sites, often by distances of 55 to 85 Å, necessitates a mechanism for the movement of the biotin cofactor. nih.gov

Initially, a "swinging-arm" model was proposed, suggesting that the flexible valeryl side chain of biotin was sufficient to move the carboxylated ring between active sites. nih.gov However, structural studies revealed that the length of this arm, approximately 16 Å, is insufficient to cover the large distances between the active sites in the holoenzymes. nih.gov This led to the development of the "swinging-domain" model, which posits that the entire BCCP domain translocates between the BC and CT active sites. nih.gov

To investigate these translocation scenarios, researchers have employed stable analogs of the reactive carboxybiotin intermediate. This compound serves as a non-reactive mimic of N1'-carboxybiotin, allowing for the trapping of the enzyme-cofactor complex in a state that resembles the carboxylated form. nih.govosti.gov This enables detailed structural and functional studies that would otherwise be hindered by the instability of the natural intermediate.

The use of this compound has been instrumental in elucidating the conformational changes associated with the carboxylation of biotin and the subsequent movement of the BCCP domain. X-ray crystallographic studies of biotin and its derivatives have suggested that translocation may involve energetically favorable rotations around one or two bonds in the valeryl side chain of biotin. nih.gov These rotations can move the carboxyl group by approximately 7 Å, a distance that aligns with spectroscopic measurements of some biotin enzymes. nih.gov

More specifically, high-resolution crystal structures of biotin carboxylase from Haemophilus influenzae have been determined in complex with this compound. osti.gov These studies have provided a detailed view of how the carboxylated biotin analog is oriented within the BC active site. osti.gov The methyl ester of the N1'-methoxycarbonyl group occupies the same binding pocket as bicarbonate and phosphate, suggesting a common set of amino acid residues are involved in binding these substrates and intermediates. osti.gov This structural snapshot provides critical information about the conformation of the biotin cofactor at one of the two catalytic poles of the enzyme system.

By comparing the structure of the enzyme bound to the uncarboxylated biotin with the structure bound to the this compound analog, researchers can infer the conformational changes that accompany carboxylation. The carboxylation and decarboxylation of biotin appear to function as a mechanistic switch, altering the polarization of the ureido carbonyl bond and modulating the nucleophilicity of the N1' atom. nih.govnih.gov This change in electronic structure likely triggers or facilitates the conformational motions of the BCCP domain, initiating its translocation to the CT active site.

Recent NMR studies on the BCCP domain of Leishmania major Propionyl CoA carboxylase have also shed light on the conformational changes that occur upon biotinylation and interaction with its ligase. nih.gov While not directly using this compound, these studies complement the crystallographic data by providing insights into the solution dynamics of the BCCP domain, which is essential for its translocation function.

The significant separation between the BC and CT active sites in many biotin-dependent enzymes underscores the necessity of the BCCP domain's translocation. The "swinging-domain" model, supported by structural data from holoenzymes, is now widely accepted. nih.gov The use of this compound as a stable carboxybiotin analog has been crucial in providing high-resolution snapshots of the cofactor at one of the catalytic sites, which helps in understanding the end-points of the translocation journey.

The structural work on biotin carboxylase bound to this compound has shown that specific residues, such as an arginine residue (R292 in H. influenzae), interact with the carbonyl oxygen of the biotin analog. osti.gov This interaction is consistent with mutagenesis studies showing that this residue is important for catalytic activity. osti.gov Such detailed mapping of the interactions between the carboxylated cofactor and the BC active site provides a basis for understanding the forces that hold the BCCP domain at this site before it is released to move to the CT active site.

The findings from studies using this compound have profound implications for our understanding of the orchestration of catalytic events in biotin-dependent enzymes. The large separation of active sites, coupled with the requirement for domain-level translocation, suggests a sophisticated regulatory mechanism to ensure that the two half-reactions are coordinated. The conformational changes induced by the carboxylation of biotin, which can be mimicked by stable analogs, likely play a key role in signaling the release of the BCCP domain from the BC active site and promoting its interaction with the CT active site.

Table of Research Findings

| Mechanistic Aspect | Key Finding | Compound Used/Studied | Technique(s) | Reference(s) |

|---|---|---|---|---|

| Cofactor Conformation | This compound serves as a structural model for N1'-carboxybiotin. | This compound | X-ray Crystallography | nih.govnih.gov |

| Translocation Model | The "swinging-domain" model, where the entire BCCP domain translocates, is necessary to span the large distances (55-85 Å) between active sites. | Biotin, Holoenzymes | X-ray Crystallography | nih.gov |

| Active Site Binding | The methyl ester of this compound binds in the same pocket as bicarbonate and phosphate in the biotin carboxylase active site. | This compound | X-ray Crystallography | osti.gov |

| Electronic Switching | Carboxylation and decarboxylation of biotin act as a mechanistic switch, altering the electronic properties of the ureido ring. | This compound, Biotin | X-ray Crystallography | nih.govnih.gov |

| Valeryl Chain Rotation | Rotations within the valeryl side chain of biotin can contribute to the translocation of the carboxyl group by approximately 7 Å. | Biotin and its vitamers | Diffraction Studies | nih.gov |

| BCCP Domain Dynamics | Biotinylation induces conformational changes in the BCCP domain. | Biotin, BCCP domain of Leishmania major Propionyl CoA carboxylase | NMR Spectroscopy | nih.gov |

Biochemical and Enzymological Applications in Vitro

Utilization as a Substrate Analogue for Enzyme Inhibition and Kinetic Studies

N1'-Methoxycarbonylbiotin methyl ester serves as a stable analogue of the otherwise unstable N1'-carboxybiotin, the key intermediate in the carboxylation reactions catalyzed by biotin-dependent enzymes. This stability makes it an effective tool for investigating the active sites and mechanisms of these enzymes, particularly biotin (B1667282) carboxylase (BC).

While detailed kinetic studies providing specific inhibitory constants (K_i) for this compound are not extensively documented in readily available literature, its role as a competitive inhibitor can be inferred from its structural mimicry of the natural substrate. In computational docking studies with biotin carboxylase, this compound has been used as a reference compound that binds to the biotin binding site. These studies have predicted a binding affinity for the analogue to the enzyme, providing a theoretical basis for its inhibitory potential. For instance, in one study, the predicted binding affinity of this compound to biotin carboxylase was calculated to be -6.3 kcal/mol. This value was used as a benchmark to assess the binding of other potential inhibitors.

Table 1: Predicted Binding Affinity of this compound

| Enzyme | Ligand | Predicted Binding Affinity (kcal/mol) | Method |

| Biotin Carboxylase | This compound | -6.3 | Docking Simulation |

This table presents the computationally predicted binding affinity, which serves as a theoretical measure of the interaction between the compound and the enzyme.

Application in Structural Biology for Enzyme-Ligand Complex Determination

One of the most significant contributions of this compound has been in the field of structural biology. The inherent instability of N1'-carboxybiotin poses a significant challenge for its use in crystallization trials aimed at determining the three-dimensional structure of enzyme-ligand complexes. This compound, being a stable mimic, overcomes this limitation.

Researchers have successfully used this analogue to determine the high-resolution crystal structure of biotin carboxylase from Haemophilus influenzae in complex with the ligand. nih.gov The analysis of this complex revealed that the methyl ester of the carboxyl group of this compound occupies the same pocket in the active site as bicarbonate and phosphate (B84403), which are other substrates and products of the enzymatic reaction. nih.gov This finding provided crucial insights into the catalytic mechanism of biotin carboxylase, suggesting a model where the binding pocket that accommodates the tetrahedral phosphate also stabilizes a tetrahedral dianionic transition state during the transfer of CO2 to biotin. nih.gov

The crystal structure of this compound itself has been determined, providing a detailed understanding of its molecular geometry and intermolecular interactions. nih.gov These structural data are invaluable for interpreting the electron density maps of enzyme-ligand complexes and for understanding the electronic changes that occur upon carboxylation of biotin. nih.gov

Table 2: Crystallographic Data for Biotin Carboxylase in Complex with this compound

| Enzyme | Ligand | PDB ID | Resolution (Å) | Key Findings |

| Biotin Carboxylase | This compound | 1BVO | 2.1 | Analogue binds in the active site, mimicking the product-bound state and revealing key active site residues. |

This table summarizes key crystallographic data from a study where this compound was used to elucidate the enzyme-ligand structure.

Methodological Development of Biochemical Assays Utilizing Carboxylated Biotin Analogues

The development of robust and reliable biochemical assays is fundamental to studying enzyme kinetics and inhibition. Stable carboxylated biotin analogues like this compound have the potential to be instrumental in the design of such assays for biotin-dependent enzymes. While specific examples detailing the use of this compound in the development of novel assay methodologies are not prominently featured in the reviewed literature, the principles of its application can be outlined.

The stability of this analogue allows for its use as a standard or a competitor in various assay formats, including those based on fluorescence, absorbance, or radiometric detection. For example, in a competitive binding assay, a labeled version of this compound could be used to quantify the binding of other potential inhibitors or to characterize the binding affinity of the enzyme for its carboxylated substrate.

Furthermore, the development of assays that can distinguish between the binding of biotin and carboxybiotin is crucial for understanding the two half-reactions catalyzed by these enzymes. Stable analogues like this compound provide a means to specifically probe the carboxybiotin binding site and to screen for molecules that selectively interfere with this step of the reaction.

Future Research Directions and Emerging Methodologies

Exploration of Novel N1'-Modified Biotin (B1667282) Esters for Advanced Mechanistic Studies

The modification of the N1' position of the biotin ring is a key strategy for investigating the carboxylation reaction mechanism. nih.gov The introduction of various functional groups at this position allows researchers to systematically probe the electronic and steric requirements of the enzyme's active site.

N1'-methoxycarbonylbiotin methyl ester is a prime example of such a modification. Its crystal structure reveals that the methoxycarbonyl group alters the electronic character of the ureido carbonyl group, giving it more double-bond character compared to free biotin. nih.gov This change is believed to mimic the electronic state of the N1'-carboxybiotin intermediate, providing a static model for a transient species. nih.gov This "mechanistic switch" model suggests that the carboxylation and decarboxylation of biotin modulate the polarization of the ureido carbonyl bond and the nucleophilicity of the N1' nitrogen. nih.gov

Future studies will likely involve the synthesis and characterization of a broader array of N1'-modified biotin esters. By varying the electron-donating or electron-withdrawing properties of the substituent at the N1' position, researchers can fine-tune the electronic environment of the biotin analog. This will enable a more detailed mapping of the electrostatic interactions within the active site of biotin carboxylase, the enzyme component responsible for this step of the reaction. nih.gov Furthermore, while modifications at the N1' position can reduce the affinity for avidin (B1170675) and streptavidin, they often retain a high enough affinity for use in in vitro studies. nih.gov

Computational Design and Validation of Enzyme Modulators Based on Carboxylated Biotin Analogues

Computational methods are becoming increasingly powerful in the fields of enzyme mechanism and drug design. nih.govbiorxiv.org Molecular dynamics (MD) simulations, for instance, have been used to study biotin carboxylase to understand the conformational changes that occur upon ATP binding and to clarify the coordination of essential magnesium ions in the active site. acs.orgnih.govnih.gov These simulations can provide a dynamic picture that complements the static information from X-ray crystallography. nih.govacs.org

Building on this foundation, computational approaches can be used to design and validate novel enzyme modulators based on the structure of carboxylated biotin analogues like this compound. Using the known crystal structure of the analog as a starting point, researchers can perform molecular docking simulations to predict how it and other designed molecules will bind to the active site of biotin carboxylase. nih.gov

These computational techniques can guide the synthesis of new biotin analogues with improved properties, such as enhanced binding affinity or inhibitory potential. nih.gov For example, by simulating the interactions of different chemical groups at the N1' position, it may be possible to design compounds that are potent and specific inhibitors of particular biotin-dependent enzymes. This has significant therapeutic potential, as these enzymes are targets for antibiotics and anti-obesity agents. nih.gov The integration of computational design with experimental validation represents a powerful paradigm for developing the next generation of chemical probes and therapeutic agents targeting biotin-dependent pathways.

| Computational Method | Application in Designing Biotin-Based Modulators | Predicted Outcomes |

| Molecular Docking | Predicting the preferred binding orientation of biotin analogues within the enzyme active site. | Binding affinity scores and identification of key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the enzyme-analog complex over time. | Information on conformational stability, flexibility, and the role of solvent. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the electronic details of the reaction mechanism within the enzyme active site. | Insights into transition states and reaction energy barriers. |

| Virtual Screening | Computationally screening large libraries of compounds for potential binding to the target enzyme. | Identification of novel inhibitor scaffolds for further development. |

Q & A

Q. Advanced Method Integration

- Density Functional Theory (DFT) : Calculate bond dissociation energies, transition states, and charge distribution during carboxylation.

- Molecular Dynamics (MD) : Simulate solvent effects on tautomeric equilibria.

- QM/MM : Model enzyme active sites to predict substrate binding affinities .

Validate models against experimental IR/NMR data to ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.